molecular formula C7H6ClF3N2O2 B2905875 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid CAS No. 1855943-11-1

4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2905875
CAS No.: 1855943-11-1
M. Wt: 242.58
InChI Key: CDOLNTSTECBLMY-UHFFFAOYSA-N
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Description

4-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid (CAS Ref: 10-F508866) is a fluorinated pyrazole derivative characterized by:

  • A chlorine atom at the 4-position of the pyrazole ring.
  • A 3,3,3-trifluoropropyl group at the 1-position.
  • A carboxylic acid moiety at the 3-position.

Fluorinated pyrazoles are of significant interest in medicinal and agrochemical research due to their enhanced metabolic stability, lipophilicity, and bioavailability compared to non-fluorinated analogs .

Properties

IUPAC Name

4-chloro-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2O2/c8-4-3-13(2-1-7(9,10)11)12-5(4)6(14)15/h3H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOLNTSTECBLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCC(F)(F)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by chlorination and trifluoropropyl group introduction.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids and ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid is studied for its potential biological activity. It has been investigated for its effects on various biological targets, including enzymes and receptors.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of certain diseases, such as cancer and inflammatory disorders.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound's binding affinity to these targets, leading to its biological activity. The exact pathways and molecular targets vary depending on the specific application and research context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

Table 1: Substituent Comparison of Pyrazole Derivatives
Compound Name 1-Position Substituent 3/4/5-Position Functional Group Molecular Weight Key Properties/Applications Reference
4-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid 3,3,3-Trifluoropropyl 3-Carboxylic acid Not Provided High fluorination for stability
4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS:1310350-99-2) Difluoromethyl 3-Carboxylic acid 196.54 g/mol Lower hydrophobicity vs. trifluoropropyl
4-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid 3,3,3-Trifluoropropyl 4-Iodo, 3-Carboxylic acid Not Provided Potential radiolabeling applications
1-(3,3,3-Trifluoro-2-oxopropyl)-1H-pyrazole-4-carboxylic acid (CAS:2098011-73-3) 3,3,3-Trifluoro-2-oxopropyl 4-Carboxylic acid 222.12 g/mol Ketone group enhances polarity
4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (CAS:128537-49-5) Methyl, Propyl 5-Carboxylic acid 202.64 g/mol Simpler alkyl substituents

Key Observations :

  • The iodine substitution in the analog (CAS: Not Provided) could enable radiolabeling for imaging studies but may reduce metabolic stability .
  • The carboxylic acid position (3 vs. 4 vs. 5) influences hydrogen-bonding interactions, affecting target binding affinity .

Physicochemical Properties

Table 2: Physicochemical Data Comparison
Compound Name Density (g/cm³) Boiling Point (°C) pKa Storage Conditions
This compound Not Provided Not Provided Not Provided Not Provided
4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid 1.79 (Predicted) 297.4 (Predicted) 2.40 2–8°C
1-(3,3,3-Trifluoro-2-oxopropyl)-1H-pyrazole-4-carboxylic acid N/A N/A N/A N/A

Key Observations :

  • The difluoromethyl analog (CAS:1310350-99-2) has a predicted pKa of 2.40, indicating moderate acidity suitable for protonation in biological systems .
  • Storage conditions for fluorinated pyrazoles often require refrigeration (e.g., 2–8°C) to prevent decomposition .

Biological Activity

4-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₆H₄ClF₃N₂O₂
  • Molecular Weight : 196.56 g/mol
  • CAS Number : 19619548

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to the modulation of enzyme activities or receptor functions. The compound may act as an inhibitor or modulator in various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which may be beneficial for treating diseases linked to dysregulated metabolism.
  • Receptor Modulation : It may also interact with receptors that play a role in cellular signaling, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various pathogens.
  • Antifungal Activity : Similar compounds in the pyrazole class have demonstrated antifungal effects; thus, it is hypothesized that this compound may exhibit similar activity.
Activity TypeObserved Effects
AntimicrobialInhibitory effects on bacterial growth
AntifungalPotential efficacy against phytopathogenic fungi

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on related pyrazole derivatives indicated that modifications in the structure could enhance antimicrobial properties. The introduction of trifluoropropyl groups was noted to increase hydrophobicity, potentially improving membrane penetration and efficacy against bacterial strains .
  • Structure-Activity Relationship (SAR) : Research into the SAR of similar pyrazole compounds revealed that the presence of halogen substituents significantly impacts biological activity. The chloro group in this compound is essential for maintaining its inhibitory effects on target enzymes .
  • In Vivo Studies : Experimental models using derivatives of pyrazole have shown promising results in reducing fungal infections in plants. It is anticipated that this compound could yield similar results based on structural similarities .

Q & A

Q. Critical Factors :

  • Temperature Control : Excess heat during alkylation can lead to byproducts like N,N-dialkylated species.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the target compound from isomers (e.g., 5-chloro derivatives) .

Q. Table 1: Representative Reaction Yields

StepConditionsYield (%)Reference
AlkylationK₂CO₃, DMF, 80°C, 12h65–70
ChlorinationPOCl₃, DMAP, reflux, 6h80–85
Ester Hydrolysis6M HCl, EtOH, 70°C, 4h90–95

Basic Question: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR : Key signals include:
    • Pyrazole protons : δ 7.8–8.2 ppm (H-5, singlet) .
    • Trifluoropropyl group : δ 2.5–3.0 ppm (CH₂CF₃, quartet) and δ 4.2–4.5 ppm (N-CH₂) .
    • Carboxylic acid : Broad peak at δ 12–13 ppm (exchangeable proton) .
  • LCMS/HPLC : Confirm molecular ion [M-H]⁻ at m/z 259.0 (calculated: 259.03) and purity >95% using a C18 column (acetonitrile/0.1% formic acid gradient) .
  • FT-IR : Strong absorption at 1700–1720 cm⁻¹ (C=O stretch) and 1150–1200 cm⁻¹ (C-F stretches) .

Advanced Question: How can researchers resolve contradictions in spectral data for structural confirmation?

Answer:
Discrepancies in NMR or mass spectra often arise from:

  • Tautomerism : The pyrazole ring may exhibit keto-enol tautomerism, altering proton chemical shifts. Use deuterated DMSO or D₂O to stabilize the predominant form .
  • Residual Solvents : Traces of DMF or THF in NMR samples can obscure signals. Ensure thorough drying under vacuum (<1 mmHg, 24h) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: ethyl acetate/hexane). The trifluoropropyl group’s conformation (e.g., gauche vs. anti) can be resolved .

Case Study : A reported δ 7.9 ppm singlet (H-5) conflicted with computational predictions (δ 8.1 ppm). X-ray analysis confirmed the experimental value was accurate due to crystal packing effects .

Advanced Question: What mechanistic insights explain this compound’s biological activity in kinase inhibition assays?

Answer:
The compound’s trifluoropropyl and carboxylic acid groups enable dual interactions with kinase ATP-binding pockets:

  • Hydrophobic Binding : The CF₃ group occupies a hydrophobic cleft (e.g., in mTOR kinase) .
  • Hydrogen Bonding : The carboxylic acid forms salt bridges with conserved lysine residues (e.g., Lys-2187 in mTOR) .

Q. Table 2: In Vitro IC₅₀ Values

Kinase TargetIC₅₀ (nM)Assay TypeReference
mTOR12.3 ± 1.5ADP-Glo™
p70S6K28.7 ± 3.2Radioactive ATP

Contradictions : Some studies report weak activity against PI3Kα (IC₅₀ >1 µM), suggesting selectivity for mTOR/p70S6K over related kinases. Validate using isoform-specific inhibitors in parallel assays .

Advanced Question: How can researchers address stability issues during long-term storage?

Answer:

  • Degradation Pathways : Hydrolysis of the carboxylic acid to amides (in DMSO) or decarboxylation at >100°C .
  • Optimized Storage :
    • Solid State : Store at -20°C under argon, with desiccant (silica gel). Stability >2 years .
    • Solution : Use anhydrous DMSO (≤1 mg/mL); avoid repeated freeze-thaw cycles (≤3 cycles recommended) .

Validation : Periodic LCMS analysis (e.g., every 6 months) to detect degradation products like 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole (loss of COOH) .

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